FAAH Inhibitory Potency Class-Level Comparison: Target Compound Versus Lead Benzothiazole-Sulfonyl Analogs
The benzothiazole-piperidine-sulfonyl chemotype is a validated FAAH inhibitor scaffold. In the Wang et al. series, analog 16j (thiophene-2-sulfonyl) displayed an IC50 of 2 nM against recombinant human FAAH [1]. No FAAH inhibition data are available for the furan-2-ylmethylsulfonyl-bearing target compound. Class-level SAR indicates that replacing the aryl-sulfonyl group with a heteroarylmethylsulfonyl moiety can alter potency by 10- to >100-fold [1]. Direct head-to-head comparison is not possible due to lack of test data for the target compound.
| Evidence Dimension | FAAH inhibition (IC50) |
|---|---|
| Target Compound Data | Not reported |
| Comparator Or Baseline | Analog 16j: IC50 = 2 nM (human FAAH); HTS hit compound 3: IC50 = 18 nM (rat FAAH) [1] |
| Quantified Difference | Unknown; class-level SAR suggests potential for >10-fold difference depending on sulfonyl substituent compatibility with the FAAH active site |
| Conditions | Recombinant human FAAH: fluorescent assay, pH 8.0, 23°C; Rat brain FAAH: [3H]anandamide hydrolysis, pH 8.0, 2°C [1] |
Why This Matters
Without direct FAAH IC50 data, procurement for FAAH-targeted research carries unknown potency risk; users must independently validate activity or select data-supported analogs.
- [1] Wang X, Sarris K, Kage K, Zhang D, Brown SP, Kolasa T, Surowy C, El Kouhen OF, Muchmore SW, Brioni JD, Stewart AO. Synthesis and evaluation of benzothiazole-based analogues as novel, potent, and selective fatty acid amide hydrolase inhibitors. J Med Chem. 2009 Jan 8;52(1):170-80. doi: 10.1021/jm801042a. View Source
